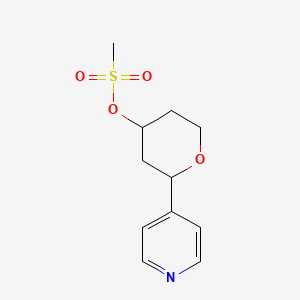![molecular formula C19H14ClFN4OS B2406723 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891120-75-5](/img/structure/B2406723.png)
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It contains a triazolo[4,3-b]pyridazine ring, which is a type of azole. Azoles are a class of five-membered nitrogen-containing heterocycles. Other groups in the compound include a chlorofluorophenyl group, a methoxyphenyl group, and a methylsulfanyl group .
Molecular Structure Analysis
The crystal structure of a similar compound, 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile, was found to crystallize in the orthorhombic space group Pca 2 1 . The structure exhibits an intermolecular hydrogen bond of the type C-H…N .Applications De Recherche Scientifique
1. Biological Activity of Pyridopyridazine Derivatives
Pyridopyridazine derivatives, including 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, have been identified for their diverse biological activities. The broad spectrum of activities, including antitumor, antibacterial, analgesic, and diuretic effects, makes this class of compounds a subject of interest in pharmacological research. These derivatives have been pinpointed as selective inhibitors for phosphodiesterase 5 and 4, and as novel class of GABA-A receptor benzodiazepine binding site ligands. They also exhibit molluscicidal activity, suggesting potential use as biodegradable agrochemicals (Wojcicka & Nowicka-Zuchowska, 2018).
2. Optoelectronic Material Applications
In the realm of materials science, quinazoline and pyrimidine derivatives (closely related to the given chemical structure) are noted for their significant roles in the development of optoelectronic materials. Research underscores their utilization in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valuable, resulting in the creation of materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).
3. Potential in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold, a key component of the chemical structure , is known for its significance in medicinal chemistry. It has yielded various bioactive molecules, with research indicating its importance in developing new derivatives for therapeutic applications. The structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-containing derivatives are being explored, highlighting their potential in enhancing pharmacokinetic profiles and efficacy in medicinal applications (Garrido et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS/c1-26-13-7-5-12(6-8-13)17-9-10-18-22-23-19(25(18)24-17)27-11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZZSGTMLFHNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406646.png)




![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)

![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)
![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)